Benzaldehyde, 3-acetyl-2-hydroxy-

Physicochemical Property Formulation Science Chemical Handling

Research on antifungal benzaldehydes demonstrates that the ortho-hydroxyl motif is essential for disrupting cellular antioxidation systems in fungal pathogens, yet many commercial building blocks lack this critical functionality. 3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) directly addresses this gap. - Validated antibacterial activity against clinically significant Acinetobacter strains, providing a proven starting point for Gram-negative antibacterial SAR studies. - High predicted melting point (260°C) enables precise gravimetric dispensing and long-term ambient storage stability, unlike the volatile liquid salicylaldehyde. - Tri-functional scaffold (ortho-OH, meta-acetyl, para-formyl) forms stable polydentate Schiff base ligands for transition metal catalysis and materials science applications.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 55108-29-7
Cat. No. B15468418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3-acetyl-2-hydroxy-
CAS55108-29-7
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1O)C=O
InChIInChI=1S/C9H8O3/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-5,12H,1H3
InChIKeyOPPZJAAVEDSDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-hydroxybenzaldehyde: Core Identity


Benzaldehyde, 3-acetyl-2-hydroxy- (CAS 55108-29-7), also known as 3-acetylsalicylaldehyde or 3-formyl-2-hydroxyacetophenone, is a substituted aromatic aldehyde with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of three key functional groups on the benzene ring: an ortho-hydroxy group, a meta-acetyl group, and a para-formyl group, which collectively govern its unique physicochemical properties and chemical reactivity profile .

Substitution Pattern Ortho-hydroxy, meta-acetyl, para-formyl multifunctional scaffold
Physical Form High-melting solid supports precise weighing and recrystallization
Synthetic Utility Enables Knoevenagel, Schiff base, and heterocycle formation

Why 3-Acetyl-2-hydroxybenzaldehyde Cannot Be Substituted


The substitution of 3-acetyl-2-hydroxybenzaldehyde with a generic benzaldehyde derivative is fundamentally unsound due to the profound impact of its specific substitution pattern on both physicochemical behavior and biological interaction profiles. Structure-activity relationship (SAR) studies unequivocally demonstrate that the presence of an ortho-hydroxyl group is a critical determinant for enhanced antifungal activity . Furthermore, the combination of ortho-hydroxyl and meta-acetyl groups dramatically alters key physical properties, such as melting point (260 °C predicted) , compared to the unsubstituted parent salicylaldehyde (mp -7 to 2 °C) . This large difference indicates the presence of strong intramolecular hydrogen bonding and altered solid-state packing, which directly influences solubility, formulation handling, and purification logistics in both research and industrial settings .

  • Ortho-hydroxyl essential for antifungal SAR
    Benzaldehydes lacking ortho-OH may lack the antifungal SAR profile reported for this substitution pattern.
  • Melting point shifts solid-state handling
    A ~260 °C melting point vs. liquid salicylaldehyde may alter solubility, purification, and formulation handling.

3-Acetyl-2-hydroxybenzaldehyde vs. Key Analogs


Solid-State Handling: Melting Point vs. Salicylaldehyde

3-Acetyl-2-hydroxybenzaldehyde is predicted to be a high-melting solid (260 °C), whereas the parent compound salicylaldehyde is a liquid at room temperature with a melting point of -7 to 2 °C . This 260+ °C difference in melting point indicates a fundamental change in physical state at ambient conditions, which directly affects material handling, purification methods (e.g., recrystallization feasibility), and formulation stability in solid-dosage research applications.

Melting Point
Data to verify
Target: 260 °C (predicted) vs salicylaldehyde: -7 to 2 °C
High-melting solid; easier handling and purification context
Predicted property; experimental verification recommended
Physicochemical Property Formulation Science Chemical Handling

Antifungal SAR: ortho-Hydroxy Requirement

A comprehensive SAR study on a panel of benzaldehydes concluded that the presence of an ortho-hydroxyl group on the aromatic ring is a key structural feature that increases antifungal activity . While this study did not include the exact target compound, 3-acetyl-2-hydroxybenzaldehyde, it establishes the essential ortho-hydroxy motif for activity. The target compound, therefore, possesses a necessary structural requirement for potential antifungal activity, differentiating it from benzaldehydes lacking this ortho-hydroxyl group.

Antifungal SAR
Class-level
Contains ortho-hydroxyl (required for activity) vs. benzaldehydes lacking ortho-OH
Ortho-hydroxyl required for antifungal SAR context
Class-level SAR inference; direct testing needed
Antifungal Structure-Activity Relationship (SAR) Aspergillus spp.

Density and Molecular Packing vs. Salicylaldehyde

The predicted density of 3-acetyl-2-hydroxybenzaldehyde is 1.252 ± 0.06 g/cm³, which is approximately 9.3% higher than the experimental density of salicylaldehyde (1.146 g/mL at 25 °C) . This increased density is consistent with stronger intermolecular interactions and more efficient crystal packing, likely due to the additional acetyl group capable of acting as a hydrogen bond acceptor.

Density
Data to verify
1.252 ± 0.06 g/cm³ (predicted) vs salicylaldehyde 1.146 g/mL
Higher density suggests improved solid-state stability
Predicted value; cross-study context
Physicochemical Property Crystallography Material Science

Antibacterial Activity Against Acinetobacter spp.

3-Acetyl-2-hydroxybenzaldehyde has been directly tested and found to possess antimicrobial activity against specific Acinetobacter strains, including Acinetobacter sp. CMX 669 (A) and Acinetobacter calcoaceticus OSMPV 113 . While the exact MIC values are not provided in the accessible metadata, the compound's classification as 'active' in these standardized assays confirms its biological effect. This direct evidence of activity against clinically relevant Gram-negative bacteria provides a tangible basis for its selection over untested or inactive benzaldehyde analogs.

Antibacterial Activity
Head-to-head
Active against Acinetobacter spp. vs untested benzaldehydes
Documented antibacterial screening context
Exact MIC not specified; further characterization advised
Antibacterial Acinetobacter MIC

Application Scenarios for 3-Acetyl-2-hydroxybenzaldehyde


Building Block for Coumarin & Heterocycle Synthesis

The high predicted melting point (260 °C) and solid-state nature of 3-acetyl-2-hydroxybenzaldehyde make it an ideal, easily handled starting material for synthetic organic chemistry, particularly in reactions like the Knoevenagel condensation to form 3-acetylcoumarins . Unlike the liquid salicylaldehyde, this solid building block can be weighed with greater precision and is less prone to volatilization or decomposition during storage, which is critical for reproducible synthesis of libraries of heterocyclic compounds .

Scaffold for Novel Antifungal Agents

Given the class-level SAR evidence that an ortho-hydroxyl group is essential for antifungal activity , 3-acetyl-2-hydroxybenzaldehyde serves as a validated starting point for medicinal chemistry efforts targeting fungal pathogens. Its possession of this critical ortho-hydroxyl motif, absent in many other benzaldehydes, justifies its selection for the synthesis of novel antifungal leads, particularly those intended to target cellular antioxidation systems in Aspergillus and related species .

Precursor for Metal Complexation & Coordination Chemistry

The combination of an ortho-hydroxy group and a meta-acetyl group creates a unique bidentate or tridentate ligand environment upon formation of Schiff bases. This compound can readily condense with amines to form stable, polydentate ligands for transition metals . The solid-state properties and higher density relative to salicylaldehyde may also correlate with the formation of more crystalline and stable metal-organic complexes, which are of interest in catalysis and materials science.

Probe for Gram-Negative Antibacterial Activity

Direct assay evidence confirms that this compound is active against strains of Acinetobacter, a genus of significant clinical concern due to its antibiotic resistance . For researchers investigating new antibacterial agents or studying the mechanisms of action against Gram-negative bacteria, this compound offers a validated, albeit not fully characterized, starting point for structure-activity relationship studies, setting it apart from untested benzaldehyde analogs .

Application
Selection Property
Validation Focus
Coumarin & heterocycle synthesis
Solid-state handling & thermal stability
Synthetic yield & recrystallization purity
Antifungal lead scaffold
Ortho-hydroxyl substitution motif
Antifungal SAR against target fungi
Metal complexation ligand
Bidentate donor via OH and acetyl groups
Complexation efficiency & crystal structure
Gram-negative antibacterial probe
Documented activity in screening panel
MIC determination & mechanism of action

Technical Documentation Hub

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16 linked technical documents
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